

JNJ-1289: A Comprehensive Technical Guide for Researchers

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An In-depth Analysis of the Potent and Selective Allosteric Inhibitor of Human Spermine Oxidase

This technical guide provides a detailed overview of **JNJ-1289**, a novel small molecule inhibitor of human spermine oxidase (hSMOX). **JNJ-1289** serves as a critical tool for researchers investigating the role of polyamine catabolism in various pathological conditions, including inflammation and cancer. This document outlines its chemical structure, physicochemical properties, mechanism of action, and detailed experimental protocols for its characterization.

Chemical Structure and Properties

JNJ-1289 is a potent and selective, competitive and allosteric inhibitor of human spermine oxidase (hSMOX).[1] Its chemical identity and key properties are summarized in the table below.



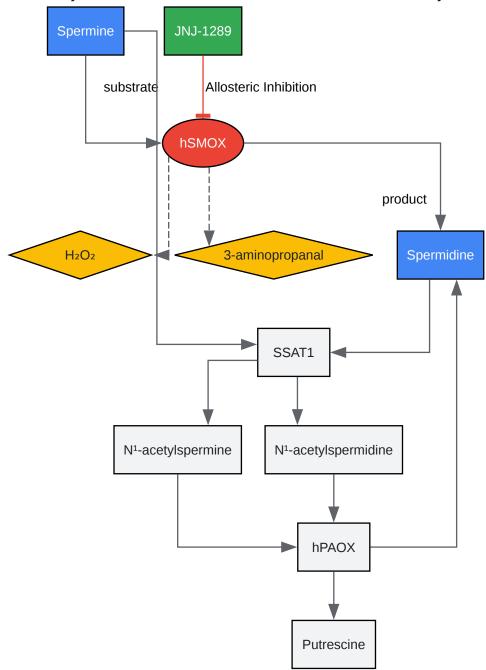
Identifier	Value
IUPAC Name	4-((4-(imidazo[1,2-a]pyridin-3-yl)thiazol-2-yl)amino)phenol
CAS Number	792898-18-1[2][3]
Molecular Formula	C16H12N4OS[2][3]
Molecular Weight	308.36 g/mol [2][3]
SMILES	N(C1=NC(C=2N3C(=NC2)C=CC=C3)=CS1)C4 =CC=C(O)C=C4[3]
Appearance	Light yellow to yellow solid[1]

Mechanism of Action and Signaling Pathway

JNJ-1289 functions as a highly selective allosteric inhibitor of hSMOX, a key enzyme in the polyamine catabolism pathway.[1] Polyamines are crucial for cell growth and proliferation, and their dysregulation is implicated in various diseases. hSMOX catalyzes the oxidation of spermine to spermidine, producing hydrogen peroxide (H₂O₂) and an aldehyde as byproducts. These byproducts can contribute to oxidative stress and cellular damage, linking hSMOX activity to inflammation and cancer progression.

JNJ-1289 binds to an allosteric site on the hSMOX enzyme, rather than the active site.[1] This binding induces a conformational change in the enzyme, leading to a time-dependent inhibition of its catalytic activity.[1] This allosteric inhibition provides a high degree of selectivity for hSMOX over other related enzymes like human N1-acetylpolyamine oxidase (hPAOX) and LSD1.[1][4]





Polyamine Catabolism and JNJ-1289 Inhibition Pathway

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Caption: Polyamine catabolism pathway and the allosteric inhibition of hSMOX by JNJ-1289.

Quantitative Data

The inhibitory activity of **JNJ-1289** has been characterized through various biochemical assays. The following table summarizes the key quantitative data.



Parameter	Value	Enzyme	Conditions	Reference
IC50	50 nM	hSMOX	-	[1]
IC50	127 nM	hSMOX	0 h pre- incubation	[4]
IC50	8 nM	hSMOX	2 h pre- incubation	[4]
K _i (apparent)	1.4 μΜ	hSMOX	Initial weak complex	[1]
Selectivity (IC50)	>2 μM	hPAOX	-	[1][4]
Selectivity (IC50)	>2 μM	LSD1	-	[1][4]
ΔTm	11.3 °C	hSMOX	Thermal Shift Assay	[4][5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of **JNJ-1289**, primarily based on the work by Diaz et al. (2022).

High-Throughput Screening (HTS) for hSMOX Inhibitors

A sensitive biochemical assay was employed for the high-throughput screening to identify inhibitors of hSMOX.

- Enzyme and Substrate Preparation: Recombinant human SMOX (hSMOX) was expressed and purified. Spermine was used as the substrate.
- Assay Buffer: The assay was performed in a buffer optimized for hSMOX activity.
- Compound Screening: A library of compounds, including JNJ-1289, was screened at a defined concentration.
- Reaction Initiation and Incubation: The reaction was initiated by adding spermine to the enzyme-inhibitor mixture. The reaction was incubated for a specific time at a controlled



temperature.

- Detection: The production of hydrogen peroxide (H₂O₂), a byproduct of the hSMOX reaction, was measured using a fluorescent probe (e.g., Amplex Red) and a plate reader.
- Data Analysis: The percentage of inhibition was calculated by comparing the fluorescence signal in the presence of the compound to the control (DMSO).

Time-Dependent Inhibition Assay

To characterize the time-dependent inhibition of hSMOX by **JNJ-1289**, the following protocol was used:

- Pre-incubation: hSMOX enzyme was pre-incubated with varying concentrations of JNJ-1289 for different time points (e.g., 0 hours and 2 hours) at room temperature.
- Reaction Initiation: The enzymatic reaction was initiated by the addition of the substrate, spermine.
- Measurement: The reaction velocity was measured by monitoring the rate of H₂O₂ production.
- IC₅₀ Determination: The IC₅₀ values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Selectivity Assays against hPAOX and LSD1

The selectivity of JNJ-1289 was assessed against other oxidoreductases.

- Enzymes: Recombinant human N1-acetylpolyamine oxidase (hPAOX) and Lysine-specific demethylase 1 (LSD1) were used.
- Substrates: N¹-acetylspermine was used as the substrate for hPAOX, and a methylated histone H3 peptide was used for LSD1.
- Assay Conditions: The assays were performed under conditions optimal for each respective enzyme.



• Inhibition Measurement: The inhibitory activity of **JNJ-1289** against hPAOX and LSD1 was measured at various concentrations to determine the IC₅₀ values.

X-ray Crystallography for Co-crystal Structure

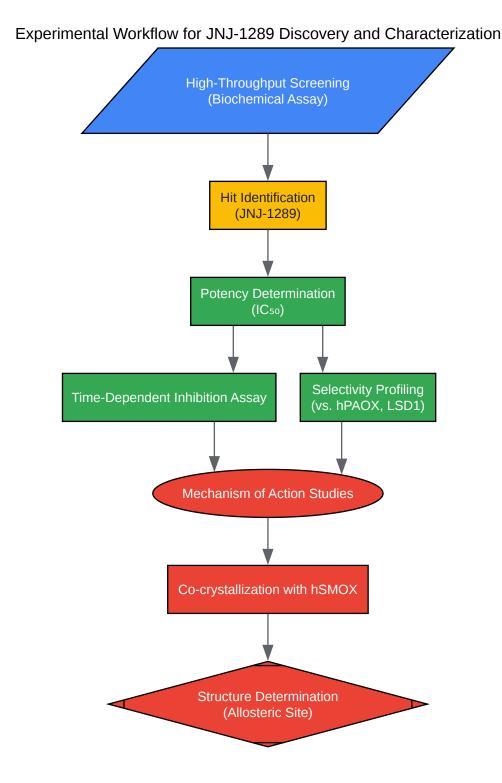
The co-crystal structure of hSMOX in complex with **JNJ-1289** was determined using the following general steps:

- Protein Crystallization: The engineered hSMOX construct was crystallized using vapor diffusion methods.
- Soaking: The apo-hSMOX crystals were soaked in a solution containing JNJ-1289.
- Data Collection: X-ray diffraction data were collected from the soaked crystals at a synchrotron source.
- Structure Determination and Refinement: The structure was solved by molecular replacement using the apo-hSMOX structure as a model, and the structure was refined to high resolution.

Experimental Workflow

The discovery and characterization of **JNJ-1289** followed a structured experimental workflow, as depicted in the diagram below.





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Caption: Workflow for the identification and characterization of **JNJ-1289** as a hSMOX inhibitor.



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